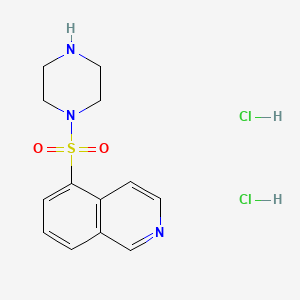

1-(5-Isoquinoléinesulfonyl)pipérazine

Vue d'ensemble

Description

Applications De Recherche Scientifique

HA-100 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in studies involving protein kinases and their inhibitors.

Medicine: Investigated for its potential therapeutic effects in diseases involving protein kinase dysregulation.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Mécanisme D'action

Target of Action

The primary target of 1-(5-Isoquinolinesulfonyl)piperazine, also known as HA-100, is the enzyme Inosine-50-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . This enzyme plays a crucial role in the de novo purine biosynthesis pathway .

Mode of Action

1-(5-Isoquinolinesulfonyl)piperazine interacts with IMPDH, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to changes in the biochemical processes within the cell .

Biochemical Pathways

By inhibiting IMPDH, 1-(5-Isoquinolinesulfonyl)piperazine affects the de novo purine biosynthesis pathway . This disruption can lead to a decrease in the production of guanine nucleotides, which are essential for various cellular processes, including DNA replication.

Result of Action

The inhibition of IMPDH by 1-(5-Isoquinolinesulfonyl)piperazine leads to a disruption in the production of guanine nucleotides. This disruption can affect various cellular processes, potentially leading to the death of the Mycobacterium tuberculosis cells .

Analyse Biochimique

Biochemical Properties

HA-100 is known to interact with various enzymes and proteins. It is identified as a protein kinase inhibitor . The IC50 values for inhibition of PKC, PKG, PKA, and myosin light chain kinase are 6.0, 5.8, 3.0, and 97.0 μM respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

The effects of HA-100 on cells are largely due to its role as a protein kinase inhibitor It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, HA-100 exerts its effects through binding interactions with biomolecules and changes in gene expression . It acts as an inhibitor for various protein kinases, thereby influencing the activity of these enzymes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de HA-100 implique la réaction de l'isoquinoléine avec la pipérazine en présence d'un agent sulfonylant. La réaction se déroule généralement sous des conditions de température et de pression contrôlées afin de garantir la formation du produit souhaité. Le composé final est souvent purifié par recristallisation ou par des techniques de chromatographie pour atteindre des niveaux de pureté élevés .

Méthodes de production industrielle

En milieu industriel, la production de HA-100 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de qualité industrielle, avec des mesures strictes de contrôle de la qualité pour garantir la cohérence et la pureté. Le composé est généralement fourni sous forme de sel de dihydrochlorure pour améliorer sa stabilité et sa solubilité .

Analyse Des Réactions Chimiques

Types de réactions

HA-100 subit diverses réactions chimiques, notamment :

Oxydation : HA-100 peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones correspondants.

Réduction : Le composé peut être réduit en ses amines correspondantes ou en d'autres formes réduites.

Substitution : HA-100 peut participer à des réactions de substitution nucléophile, où le groupe sulfonyle peut être remplacé par d'autres nucléophiles

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Des nucléophiles comme les amines, les thiols ou les alcools peuvent être utilisés en conditions basiques ou acides

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

HA-100 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions de synthèse organique.

Biologie : Employé dans des études impliquant des protéines kinases et leurs inhibiteurs.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans les maladies impliquant une dysrégulation des protéines kinases.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'essais biochimiques

Mécanisme d'action

HA-100 exerce ses effets en inhibant l'activité des protéines kinases. Il se lie au site actif de ces enzymes, empêchant la phosphorylation des protéines cibles. Cette inhibition perturbe diverses voies de signalisation cellulaire, conduisant à des fonctions cellulaires modifiées. Les cibles moléculaires de HA-100 comprennent la protéine kinase dépendante de l'adénosine monophosphate cyclique, la protéine kinase dépendante de la guanosine monophosphate cyclique et la protéine kinase C .

Comparaison Avec Des Composés Similaires

Composés similaires

HA-1077 : Un autre dérivé de l'isoquinoléine qui inhibe les protéines kinases.

H-89 : Un inhibiteur sélectif de la protéine kinase dépendante de l'adénosine monophosphate cyclique.

Staurosporine : Un puissant inhibiteur non sélectif des protéines kinases

Unicité

HA-100 est unique en raison de sa structure spécifique, qui lui permet d'inhiber plusieurs protéines kinases avec des degrés de puissance variables. Sa capacité à cibler plusieurs kinases en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Activité Biologique

1-(5-Isoquinolinesulfonyl)piperazine, also known as HA-100, is a compound that has garnered attention for its biological activity, particularly in the context of tuberculosis treatment. Its primary mechanism of action involves the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme critical for purine biosynthesis in Mycobacterium tuberculosis (M. tuberculosis) . This article explores the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Target Enzyme: IMPDH

The primary target of 1-(5-Isoquinolinesulfonyl)piperazine is IMPDH in M. tuberculosis. By inhibiting this enzyme, the compound disrupts the de novo purine biosynthesis pathway, leading to a reduction in guanine nucleotide production, which is essential for cellular processes and survival .

Cellular Effects

The inhibition of IMPDH has significant implications for bacterial cell viability. Studies indicate that compounds like HA-100 can effectively reduce the growth of drug-resistant strains of M. tuberculosis by targeting this enzyme .

Biochemical Pathways

The interaction with IMPDH affects various biochemical pathways:

- Purine Biosynthesis : Disruption leads to impaired DNA and RNA synthesis.

- Cellular Metabolism : Affects energy metabolism due to reduced nucleotide availability.

Structure-Activity Relationship (SAR)

Research into the SAR of 1-(5-Isoquinolinesulfonyl)piperazine analogues has highlighted key structural components that enhance biological activity:

- Isoquinoline Ring : Essential for binding affinity to IMPDH.

- Piperazine Moiety : Increases solubility and bioavailability.

- Sulfonyl Group : Plays a critical role in biological activity against M. tuberculosis .

Table 1: Summary of Structural Features and Their Impact on Activity

| Structural Feature | Impact on Activity |

|---|---|

| Isoquinoline Ring | Critical for binding to IMPDH |

| Piperazine Moiety | Enhances solubility and bioavailability |

| Sulfonyl Group | Essential for inhibitory activity |

Efficacy Against Drug-Resistant Tuberculosis

A study conducted by Salubi et al. explored various analogues of 1-(5-Isoquinolinesulfonyl)piperazine, demonstrating that certain modifications could enhance potency against drug-resistant strains of M. tuberculosis . The findings indicated that specific substitutions on the piperazine ring led to improved selectivity and potency.

Crystallographic Studies

X-ray crystallography has been employed to elucidate the binding mode of HA-100 with IMPDH. These studies revealed critical interactions between the compound and active site residues of the enzyme, providing insights into how structural modifications could improve efficacy .

Propriétés

IUPAC Name |

5-piperazin-1-ylsulfonylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-19(18,16-8-6-14-7-9-16)13-3-1-2-11-10-15-5-4-12(11)13/h1-5,10,14H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTYCYWTFGTCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233438 | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84468-24-6 | |

| Record name | 1-(5-Isoquinolinylsulfonyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84468-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084468246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-Isoquinolinesulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Isoquinolinylsulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.